molecular formula C10H16O3 B8272398 ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B8272398
M. Wt: 184.23 g/mol
InChI Key: OHDZSMOOVOPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a cyclopentanone derivative with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-10(9(12)13-4-2)7-5-6-8(10)11/h3-7H2,1-2H3

InChI Key

OHDZSMOOVOPGAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ethyl ester group allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes .

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